molecular formula C7H14O2 B2759955 [(2R,4S)-2-Methyloxan-4-yl]methanol CAS No. 2243512-68-5

[(2R,4S)-2-Methyloxan-4-yl]methanol

Cat. No.: B2759955
CAS No.: 2243512-68-5
M. Wt: 130.187
InChI Key: GHJBUFCOONHXFD-RQJHMYQMSA-N
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Description

[(2R,4S)-2-Methyloxan-4-yl]methanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,4S)-2-methyloxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBUFCOONHXFD-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [(2R,4S)-2-Methyloxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of [(2R,4S)-2-Methyloxan-4-yl]methanol .

Executive Summary

This compound (also known as cis-2-methyl-4-(hydroxymethyl)tetrahydropyran) is a chiral heterocyclic building block increasingly utilized in modern drug discovery. As a saturated oxygen-containing heterocycle, it serves as a superior bioisostere for cyclohexane or phenyl rings, offering improved aqueous solubility and metabolic stability while maintaining lipophilic vectors. This guide analyzes its structural conformation, synthetic accessibility via Prins cyclization and homologation, and its strategic role in designing potent pharmaceutical agents, including GLP-1 agonists and opioid receptor ligands.

Chemical Identity & Stereochemical Analysis

The molecule consists of a six-membered tetrahydropyran (oxane) ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 4.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms cis-2-methyl-4-hydroxymethyltetrahydropyran; (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanol
CAS Registry Number 502609-47-4 (Generic/Racemic); Specific stereoisomer CAS may vary by vendor
Molecular Formula C

H

O

Molecular Weight 130.19 g/mol
SMILES C[C@H]1CCOC1 (Isomeric)
Conformational Analysis & Stereochemistry

The (2R,4S) configuration of this 2,4-disubstituted pyran corresponds to the cis -isomer. In the lowest energy chair conformation, both the C2-methyl group and the C4-hydroxymethyl group occupy equatorial positions.

  • Configuration Assignment:

    • C2 (R): The methyl group is equatorial.

    • C4 (S): The hydroxymethyl group is equatorial.

  • Stability: The diequatorial orientation minimizes 1,3-diaxial steric interactions, making the (2R,4S) isomer significantly more thermodynamically stable than its trans (axial-equatorial) counterpart.

  • 3D Vector: The oxygen atom in the ring (position 1) introduces a dipole and H-bond acceptor capability distinct from a carbocyclic analog.

Conformation cluster_0 Stereochemical Configuration cluster_1 Structural Features Isomer [(2R,4S)-Isomer] RelStereo Cis-Relationship (1,3-Substitution) Isomer->RelStereo Defines Conformation Diequatorial Chair (Lowest Energy) RelStereo->Conformation Adopts C2 C2-Methyl (Eq) Lipophilic Anchor Conformation->C2 C4 C4-CH2OH (Eq) Functional Handle Conformation->C4

Figure 1: Conformational logic of the (2R,4S) isomer, highlighting the stable diequatorial arrangement.

Physicochemical Properties[1][2][3][4][5][6]

The incorporation of the ether oxygen and the primary alcohol modulates the physical properties, making the scaffold less lipophilic than a methylcyclohexane derivative but more lipophilic than a sugar.

PropertyValue / DescriptionSignificance in Drug Design
Physical State Colorless OilEasy handling in liquid-phase synthesis.
Boiling Point ~210–220 °C (Predicted)High boiling point allows for high-temperature functionalization.
Density ~1.02 g/cm³Comparable to water; facilitates phase separation in organic extractions.
LogP (Calc) 0.4 – 0.6Optimal Lipophilicity : Low enough to support solubility, high enough for membrane permeability.
TPSA ~29.5 ŲLow polar surface area suggests good blood-brain barrier (BBB) permeability potential.
Solubility Soluble in alcohols, DCM, THF; Slightly soluble in water.Versatile solvent compatibility for coupling reactions.

Synthetic Routes[5][6][7][8][9][10][11][12]

The synthesis of this compound typically proceeds via a Prins cyclization followed by a homologation sequence. This route is preferred for its scalability and ability to generate the pyran core efficiently.

Primary Synthetic Pathway (Prins-Homologation Strategy)
  • Prins Cyclization: Acid-catalyzed condensation of 3-buten-1-ol with acetaldehyde yields 2-methyltetrahydropyran-4-ol.

  • Oxidation: Conversion of the secondary alcohol to the ketone (2-methyltetrahydropyran-4-one ).

  • Homologation (Wittig): Reaction with (methoxymethyl)triphenylphosphonium chloride to form the enol ether.

  • Hydrolysis & Reduction: Acid hydrolysis to the aldehyde followed by borohydride reduction yields the target primary alcohol .

Synthesis Start Acetaldehyde + 3-Buten-1-ol Prins Prins Cyclization (H2SO4 or TFA) Start->Prins Alcohol 2-Methyl-THP-4-ol (Mixture of isomers) Prins->Alcohol Ketone 2-Methyl-THP-4-one (Oxidation) Alcohol->Ketone Jones or Swern EnolEther Enol Ether Intermediate (Wittig: Ph3P=CHOMe) Ketone->EnolEther Aldehyde 2-Methyl-THP-4-carbaldehyde (Hydrolysis) EnolEther->Aldehyde H3O+ Target This compound (NaBH4 Reduction) Aldehyde->Target Stereoselective Reduction

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target scaffold.

Stereocontrol

The cis (2R,4S) isomer is often the major product due to thermodynamic control. However, if the trans isomer is formed, it can be separated via:

  • Chromatography: Silica gel purification at the alcohol stage.

  • Enzymatic Resolution: Lipase-catalyzed acetylation (e.g., Novozym 435) often exhibits high enantioselectivity for the primary alcohol.

Medicinal Chemistry Applications

The 2-methyltetrahydropyran-4-methanol scaffold is a "privileged structure" in modern medicinal chemistry, offering specific advantages over traditional rings.

Bioisosteric Replacement
  • Vs. Cyclohexane: The ether oxygen lowers LogP (improving solubility) and removes a metabolic "soft spot" (C-H oxidation) while maintaining the chair geometry.

  • Vs. Morpholine: The pyran ring is less basic and avoids the potential for lysosomotropic trapping associated with basic amines.

Therapeutic Areas
  • GLP-1 Receptor Agonists: Used as a linker or core scaffold to orient binding elements in diabetes and obesity therapeutics (e.g., indole-based agonists).

  • Opioid Receptor Ligands: The scaffold appears in novel analgesics, where the 4-hydroxymethyl group serves as an attachment point for pharmacophores, modulating receptor affinity and selectivity.

  • CFTR Modulators: Utilized in the synthesis of correctors for Cystic Fibrosis Transmembrane Conductance Regulator protein.

Analytical Characterization

Validating the structure requires careful analysis of NMR coupling constants to confirm the diequatorial geometry.

  • 1H NMR (DMSO-d6 or CDCl3):

    • C2-H: Multiplet at ~3.2-3.4 ppm. Large coupling constant (

      
       Hz) with axial C3-H confirms the axial orientation of the proton (and thus equatorial methyl).
      
    • C4-H: Multiplet at ~1.6-1.8 ppm.

    • -CH2OH: Doublet at ~3.3 ppm (methylene protons).

    • C2-Me: Doublet at ~1.1 ppm.

  • 13C NMR: Distinct signals for C2 (~74 ppm), C6 (~68 ppm), and the exocyclic CH2OH (~65 ppm).

Safety & Handling

  • Hazards: Generally considered a mild irritant. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the primary alcohol.

  • Stability: Stable under standard laboratory conditions. Compatible with standard coupling reagents (EDC, HATU) and alkylating agents.

References

  • Stereoselective Synthesis of Pyran Scaffolds. Smolecule Science Report, 2024. Link

  • Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one. ResearchGate Technical Papers. Link

  • Opioid Receptor Ligands and Methods of Use. U.S. Patent 8,835,488, 2012.[1] Link

  • Pyrazolopyridine Derivatives as GLP-1 Agonists. World Intellectual Property Organization (WO2018056453). Link

  • PubChem Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanol. National Center for Biotechnology Information. Link

Sources

Conformational Analysis of (2R,4S)-2-methyl-4-hydroxymethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous conformational and stereochemical analysis of (2R,4S)-2-methyl-4-hydroxymethyltetrahydropyran . This specific isomer represents a cis-2,4-disubstituted tetrahydropyran (THP) system.[1] Unlike flexible acyclic systems, the THP ring imposes strict geometric constraints.

Key Technical Takeaways:

  • Stereochemical Relationship: The (2R,4S) configuration in this specific connectivity results in a cis-1,3 relationship between the substituents.

  • Dominant Conformation: The molecule exists almost exclusively in the diequatorial chair conformation . This preference is driven by the minimization of 1,3-diaxial steric strain, which would be severe in the alternative diaxial conformer.

  • Synthesis: This motif is classically accessed via the Prins cyclization , which proceeds through a chair-like transition state to yield the all-equatorial product with high diastereoselectivity.[2]

  • Validation: The conformation is self-validating via

    
    H NMR spectroscopy, specifically through large axial-axial coupling constants (
    
    
    
    Hz) for the protons at C2 and C4.

Stereochemical Definition & Geometry

To perform an accurate conformational analysis, we must first translate the Cahn-Ingold-Prelog (CIP) nomenclature into 3D geometry.

Configuration Assignment
  • Position 2 (R-configuration): The C2 center is bonded to the ring oxygen (O1), C3, a methyl group, and a hydrogen. Priority: O1 > C3 > Me > H. For the (R) configuration, with H in the back, the Methyl group is oriented Up (Wedge).

  • Position 4 (S-configuration): The C4 center is bonded to the hydroxymethyl group (-CH

    
    OH), C3, C5, and H. Priority: -CH
    
    
    
    OH > C3 > C5 > H. For the (S) configuration, with H in the back, the hydroxymethyl group is oriented Up (Wedge).
The Cis-1,3 Relationship

Since both substituents are oriented "Up" relative to the ring plane, they possess a cis relationship. In a six-membered ring, a 1,3-cis substitution pattern allows for two chair conformers:

  • Diequatorial (ee): Both groups are equatorial.

  • Diaxial (aa): Both groups are axial.

Conformational Thermodynamics

The conformational preference is dictated by the difference in Gibbs free energy (


) between the diequatorial and diaxial chairs.
Steric Analysis (A-Values)

The "A-value" represents the energetic penalty of placing a substituent in an axial position versus an equatorial one.

  • Methyl (Me): ~1.7 kcal/mol.

  • Hydroxymethyl (CH

    
    OH):  ~1.8 kcal/mol (similar to hydroxymethyl in cyclohexyl systems).
    

Theoretical Energy Calculation:

  • Diequatorial Chair: No significant 1,3-diaxial interactions between substituents. Energy

    
     kcal/mol (relative baseline).
    
  • Diaxial Chair: Both groups are axial.

    • Axial Me at C2 interacts with axial H at C4 and C6.

    • Axial CH

      
      OH at C4 interacts with axial H at C2 and C6.
      
    • Critical Interaction: The syn-axial interaction between the C2-Me and C4-CH

      
      OH is a severe steric clash, often exceeding the sum of individual A-values.
      
    • Estimated Energy Penalty:

      
       kcal/mol.[3]
      
Intramolecular Hydrogen Bonding

While 1,3-diaxial diols can sometimes be stabilized by intramolecular hydrogen bonding (forming a 6-membered H-bond ring), the steric penalty of the methyl group in this system overwhelms any enthalpic gain from H-bonding (~1-2 kcal/mol). Therefore, H-bonding does not drive the conformation to the diaxial form.

Conclusion

The equilibrium constant (


) overwhelmingly favors the diequatorial chair .


Synthetic Pathway: The Prins Cyclization[1][2][4]

The most authoritative method to synthesize this specific stereoisomer is the acid-catalyzed Prins cyclization. This reaction is highly stereoselective, producing the thermodynamically stable all-equatorial 2,4-cis-THP.

Mechanism & Stereocontrol

The reaction involves the condensation of a homoallylic alcohol with an aldehyde (acetaldehyde equivalent).

  • Oxocarbenium Formation: The aldehyde reacts with the alcohol to form a hemiacetal, which dehydrates to an oxocarbenium ion.

  • Cyclization (Chair TS): The alkene attacks the oxocarbenium ion. The transition state adopts a chair-like geometry where the bulky substituents occupy pseudo-equatorial positions to minimize steric strain.

  • Trapping: A nucleophile (often water or halide) traps the carbocation, or elimination occurs.

Visualization of the Pathway

PrinsCyclization Start Homoallylic Alcohol + Acetaldehyde Inter Oxocarbenium Ion Intermediate Start->Inter Acid Cat. (-H2O) TS Chair-like Transition State Inter->TS Cyclization Product (2R,4S)-THP Product (Diequatorial) TS->Product Stereoselective Control

Figure 1: Stereoselective pathway via Prins Cyclization favoring the all-equatorial product.

Experimental Validation (NMR Spectroscopy)

As a scientist, you must validate the theoretical model with empirical data. Nuclear Magnetic Resonance (NMR) provides the definitive proof of conformation.

Coupling Constants ( )

The Karplus equation relates the dihedral angle between vicinal protons to their coupling constant (


).
  • H2 Proton: In the diequatorial conformer, the substituent is equatorial, so the proton H2 is Axial .

  • H4 Proton: Similarly, the substituent is equatorial, so H4 is Axial .

Predicted Multiplicities:

ProtonOrientationCoupled ToExpected

Value (Hz)
Interpretation
H2 (ax) AxialH3 (ax)10 - 12 Hz Large

confirms anti-periplanar (

) relationship.
H3 (eq)2 - 5 HzSmall

(gauche).
H4 (ax) AxialH3 (ax)10 - 12 Hz Large

confirms axial orientation.
H5 (ax)10 - 12 Hz Large

confirms axial orientation.
H3(eq)/H5(eq)2 - 5 HzSmall

(gauche).

Diagnostic Signal: Look for H4 as a wide multiplet (tt or dddd) with two large coupling constants (>10 Hz). If the molecule were in a twist-boat or diaxial chair, these large couplings would collapse to intermediate values (4-7 Hz).

NOE (Nuclear Overhauser Effect)
  • Axial-Axial Correlation: H2(ax) and H4(ax) are on the same face of the ring (1,3-diaxial relationship).

  • Observation: A strong NOE signal between H2 and H4 confirms they are both axial, thereby confirming the substituents are both equatorial.

Analytical Workflow Diagram

NMR_Workflow Step1 Synthesize (2R,4S)-Isomer Step2 Acquire 1H NMR (CDCl3) Step1->Step2 Step3 Analyze H4 Multiplet Step2->Step3 Decision J > 10 Hz observed? Step3->Decision ResultA CONFIRMED: Diequatorial Chair Decision->ResultA Yes (ax-ax) ResultB REJECT: Twist-Boat/Diaxial Decision->ResultB No

Figure 2: Logic flow for spectroscopic validation of the THP conformation.

Applications & Significance

Understanding this specific scaffold is critical in two main areas:

  • Polyketide Mimetics: The 2,4-cis-THP motif is ubiquitous in marine polyketides (e.g., bryostatins, spongistatins). Correctly assigning the conformation is essential for predicting biological receptor binding.

  • Fragrance Chemistry: Isomers of substituted THPs (like "Rose Oxide" analogs) have distinct olfactory profiles depending on their stereochemistry and conformation. The diequatorial isomers generally possess higher stability and distinct odor thresholds.

References

  • Bora, S. K., et al. (2023).[2][4] "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization." Journal of Organic Chemistry.

  • Crosby, S. R., et al. (2023).[4] "Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization." Organic & Biomolecular Chemistry.

  • Thottumkara, A. P., et al. (2023).[4] "An Environmentally Benign Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Indium-Mediated Tandem Allylation/Prins Cyclization." Organic Letters.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

The Strategic deployment of [(2R,4S)-2-Methyloxan-4-yl]methanol in the Synthesis of Complex Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) moiety is a recurring and vital structural motif in a vast array of biologically active natural products, particularly those of marine and microbial origin. The precise stereochemical arrangement of substituents on the THP ring is often crucial for their potent biological activities. Among the vast library of chiral building blocks utilized in the assembly of these complex architectures, [(2R,4S)-2-Methyloxan-4-yl]methanol stands out as a versatile and strategically important synthon. Its pre-defined stereocenters at C2 and C4 offer a reliable foundation for the stereocontrolled construction of larger, more intricate molecular frameworks. This technical guide provides a comprehensive overview of the synthesis and application of this valuable building block in the context of natural product total synthesis, with a focus on the underlying principles that govern its strategic implementation.

I. Stereoselective Synthesis of the this compound Building Block

The efficient and stereocontrolled synthesis of this compound is paramount to its utility. Several synthetic strategies have been developed, each with its own merits regarding starting material availability, scalability, and stereocontrol.

A. Chiral Pool Approach: Harnessing Nature's Asymmetry

A common and cost-effective strategy for the synthesis of chiral molecules is to begin with readily available, enantiopure starting materials from the "chiral pool". While a direct synthesis from a simple chiral pool starting material is not prominently documented, related structures are often derived from precursors like D-mannitol in the synthesis of complex molecules like Mycalamide A.

B. Asymmetric Synthesis: Creating Chirality from Achiral Precursors

Modern asymmetric synthesis provides powerful tools for the de novo creation of chiral centers. Organocatalysis and metal-catalyzed asymmetric reactions are at the forefront of these methodologies.

1. Organocatalytic Approaches:

The rise of organocatalysis has provided a wealth of metal-free methods for the enantioselective synthesis of heterocyclic compounds, including tetrahydropyrans.[1] These methods often rely on the activation of substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, to direct the stereochemical outcome of cyclization reactions. While a direct organocatalytic synthesis of this compound is not extensively detailed in the literature, the principles of organocatalytic oxa-hetero-Diels-Alder reactions and Michael additions offer a conceptual framework for its potential construction.[2]

2. Diastereoselective Reduction of a Prochiral Ketone:

A plausible and widely used strategy involves the diastereoselective reduction of a prochiral ketone precursor, (S)-2-methyl-4-oxotetrahydropyran. The stereochemical outcome of the reduction of the C4 ketone is directed by the existing stereocenter at C2.

Experimental Protocol: Diastereoselective Reduction of (S)-2-Methyl-4-oxotetrahydropyran

Objective: To synthesize this compound via the diastereoselective reduction of (S)-2-methyl-4-oxotetrahydropyran.

Materials:

  • (S)-2-methyl-4-oxotetrahydropyran

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for NaBH₄ reduction) or Diethyl ether/Tetrahydrofuran (for LiAlH₄ reduction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of (S)-2-methyl-4-oxotetrahydropyran in an appropriate solvent (e.g., methanol for NaBH₄) is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Reducing Agent: The reducing agent (e.g., NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as CH₂Cl₂ or EtOAc.

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound as a mixture of diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral GC/HPLC analysis.

Causality Behind Experimental Choices:

  • The choice of reducing agent can influence the diastereoselectivity. Bulky reducing agents may favor attack from the less hindered face of the ketone.

  • Low temperature is crucial to enhance the stereoselectivity of the reduction.

  • The workup procedure is designed to neutralize any remaining reducing agent and efficiently extract the product.

C. Enzymatic Resolution and Desymmetrization

Biocatalysis offers a highly selective and environmentally benign approach to chiral synthesis. Lipases and alcohol dehydrogenases can be employed for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates to afford enantiopure tetrahydropyran derivatives.[3]

Logical Flow of Synthetic Strategies

cluster_synthesis Synthesis of this compound achiral Achiral Precursors prochiral (S)-2-Methyl-4-oxotetrahydropyran achiral->prochiral Asymmetric Synthesis target This compound prochiral->target Diastereoselective Reduction racemic Racemic 2-Methyloxan-4-yl-methanol racemic->target Enzymatic Resolution

Caption: Synthetic routes to this compound.

II. Application in the Total Synthesis of Pederin and Mycalamides

The pederin family of natural products, which includes pederin, mycalamides, and onnamides, are potent cytotoxic agents isolated from terrestrial beetles and marine sponges.[2] Their complex structures, featuring multiple stereocenters and a central tetrahydropyran ring, have made them challenging and attractive targets for total synthesis. The this compound moiety, or a closely related derivative, often constitutes a significant portion of the "right-hand" fragment of these molecules.

A. Retrosynthetic Analysis of Pederin

A convergent retrosynthetic analysis of pederin reveals its disassembly into a "left-hand" pederic acid derivative and a "right-hand" tetrahydropyran fragment.[2] The right-hand fragment, which contains the C10-C16 portion of the pederin skeleton, can be conceptually derived from a synthon equivalent to this compound.

Retrosynthetic Disconnection of Pederin

pederin Pederin left_half Pederic Acid Derivative (Left-Hand Fragment) pederin->left_half Amide Bond Formation right_half Tetrahydropyran Fragment (Right-Hand Fragment) pederin->right_half Amide Bond Formation building_block This compound (or derivative) right_half->building_block Functional Group Interconversion

Sources

The Nomenclature Paradox: Oxane vs. Tetrahydropyran in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference Between Oxane and Tetrahydropyran Nomenclature in Chiral Synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Cheminformatics Specialists

Executive Summary

In the high-precision world of chiral drug development, ambiguity is a liability. While "oxane" and "tetrahydropyran" (THP) refer to the identical saturated six-membered oxygen heterocycle (


), their usage represents a critical divergence between IUPAC systematic rigor  and synthetic tradition .

This guide dissects the operational differences between these terms. It explains why "tetrahydropyran" dominates bench-side synthesis while "oxane" governs computational indexing and complex fusion nomenclature. Furthermore, it provides a self-validating protocol for the stereoselective synthesis of 2,6-disubstituted systems—the most common chiral scaffold where this nomenclature confusion occurs.

The Core Divergence: Hantzsch-Widman vs. Retained Names

The friction between these terms arises from two different IUPAC naming systems operating in parallel.

FeatureOxane Tetrahydropyran (THP)
Origin Hantzsch-Widman System (Systematic)Retained Name (Traditional)
Rule Basis Prefix ox- (oxygen) + Stem -ane (6-membered saturated ring).Hydrogenation of the unsaturated parent "pyran".
IUPAC Status Preferred IUPAC Name (PIN) for the parent hydride.Accepted, but technically a "retained" name.[1]
Primary Usage Database indexing, fusion names (e.g., pyrano[3,2-b]oxane), and computational chemistry.Bench chemistry, reagent labels (e.g., DHP, THP protection), and total synthesis literature.
Numbering Oxygen is position 1.Oxygen is position 1.

The Senior Scientist’s Insight: While you will rarely hear a colleague ask for "oxane" solvent in the lab, ignoring this term in literature searches is a critical error. In complex polyether natural products (e.g., Brevetoxins, Ciguatoxins), the rings are often indexed systematically as oxane derivatives to handle the fusion stereochemistry, while the paper text refers to them as pyran rings.

Strategic Implications for Database Retrieval

When designing a retrosynthetic route for a chiral drug candidate, the choice of search term dictates the data landscape.

  • The "Tetrahydropyran" Silo: Searching for "tetrahydropyran" in Reaxys or SciFinder retrieves the vast majority of reaction papers (e.g., Prins cyclizations, hetero-Diels-Alder).

  • The "Oxane" Silo: Searching for "oxane" retrieves structural data, crystallographic entries, and complex fused-ring systems where "tetrahydropyran" becomes unwieldy to name.

Failure Mode: A researcher searching solely for "chiral tetrahydropyran synthesis" may miss novel catalytic methods indexed under "substituted oxanes" in computational or physical organic chemistry journals.

Visualizing the Nomenclature Decision Logic

NomenclatureLogic cluster_legend Usage Context Start Identify 6-Membered O-Heterocycle IsFused Is it Fused/Polycyclic? Start->IsFused Simple Simple Monocycle? IsFused->Simple No FusedNaming Use Systematic Fusion Rules (e.g., Pyrano[3,2-b]oxane) IsFused->FusedNaming Yes Bench Bench Synthesis/Reagents Simple->Bench Yes THP_Name Use 'Tetrahydropyran' (Common Usage) Bench->THP_Name Protocol Writing Oxane_Name Use 'Oxane' (Strict Indexing) Bench->Oxane_Name Database Search

Figure 1: Decision matrix for selecting between Oxane and Tetrahydropyran nomenclature based on chemical complexity and usage context.

Stereochemical Control: The 2,6-Disubstituted System

The most chemically significant aspect of these rings is the stereocontrol at the C2 and C6 positions. Whether you call it oxane or THP, the numbering remains consistent (Oxygen = 1).

The Thermodynamic Preference

In 2,6-disubstituted oxanes, the cis-isomer is generally the thermodynamic product.

  • Mechanism: Both substituents can adopt the equatorial position in the chair conformation.

  • Trans-isomer: Forces one substituent into the axial position, incurring 1,3-diaxial strain (approx. 1.8–2.5 kcal/mol depending on the R group).

The Anomeric Effect Exception

If the substituent at C2 is electronegative (e.g., -OR, -Cl), the axial conformer may be stabilized by the anomeric effect (n ->


 interaction). This is critical in glycoside synthesis but less relevant in the synthesis of polyether drugs where C2 is often an alkyl group.
Experimental Protocol: Stereoselective Prins Cyclization

To demonstrate the synthesis of a chiral "oxane" core, we utilize the Prins Cyclization . This method is chosen for its high diastereoselectivity for the cis-2,6-disubstituted system.

Objective: Synthesis of cis-2,6-diphenyltetrahydropyran-4-ol. Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

Reagents & Equipment
  • Substrate: (E)-1-phenyl-3-buten-1-ol (Homoallylic alcohol, chiral).

  • Electrophile: Benzaldehyde.

  • Acid Catalyst: Trifluoroacetic acid (TFA).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Monitoring: TLC (Silica gel, Hexane/EtOAc).

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add (E)-1-phenyl-3-buten-1-ol (1.0 equiv, 1.0 mmol) and Benzaldehyde (1.1 equiv, 1.1 mmol) in anhydrous DCM (10 mL).

  • Cyclization: Cool the mixture to 0°C. Add TFA (1.0 equiv) dropwise. Note: The stoichiometric acid promotes the formation of the oxocarbenium ion intermediate.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (23°C) for 4 hours.

    • Checkpoint: Monitor TLC for the disappearance of the homoallylic alcohol.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ solution (10 mL) until bubbling ceases.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

  • Validation:

    • 1H NMR: Look for the characteristic "doublet of doublets" for the axial protons at C2/C6.

    • NOESY: Strong correlation between H2 and H6 confirms the cis-relationship (both axial).

Experimental Workflow Diagram

PrinsProtocol Start Homoallylic Alcohol + Aldehyde Acid Add TFA (0°C) Generate Oxocarbenium Start->Acid TS Chair-like Transition State (Diequatorial Preference) Acid->TS Stereocontrol Cyclization Intramolecular Nucleophilic Attack TS->Cyclization Product cis-2,6-Disubstituted Tetrahydropyran-4-ol Cyclization->Product Verify NOESY Validation (H2-H6 Correlation) Product->Verify

Figure 2: Mechanistic workflow for the Prins cyclization, highlighting the stereochemical control point.

Summary of Key Data
ParameterValue / Rule
Selectivity (cis:trans) Typically >95:5 (via Prins Chair TS)
IUPAC PIN Oxane
Common Name Tetrahydropyran
Ring Strain Minimal (Chair conformation stable)
Numbering Oxygen = 1; Substituents numbered to give lowest locants.
References
  • IUPAC Recommendations 2013 (Blue Book) . P-22.2.2.1.3 Hantzsch-Widman system. The definitive rule set establishing "oxane" as the PIN for saturated six-membered oxygen heterocycles.

  • Crosby, S. R., et al. (2012). "Stereoselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans." Organic Letters. Demonstrates the practical application of THP nomenclature in high-impact synthesis.

  • Crane, E. A., & Scheidt, K. A. (2010). "Prins Cyclization."[2][3] Angewandte Chemie International Edition. Comprehensive review of the mechanism and stereocontrol, utilizing the term "tetrahydropyran" exclusively.

  • Reaxys/SciFinder Database Indexing Rules . (2024). Documentation confirming the dual-indexing of oxane/THP derivatives for chemical retrieval.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of [(2R,4S)-2-Methyloxan-4-yl]methanol in the Synthesis of Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Building Blocks in Modern Macrolide Synthesis

The macrolide antibiotics, a cornerstone of antibacterial therapy, are characterized by their large lactone rings adorned with multiple stereocenters. The precise spatial arrangement of these chiral centers is paramount to their biological activity. Consequently, the total synthesis of these complex natural products presents a formidable challenge to organic chemists. A powerful strategy to navigate this intricate stereochemical landscape is the "chiral pool" approach, which utilizes readily available, enantiopure starting materials to introduce key stereocenters into the target molecule.[1][2]

[(2R,4S)-2-Methyloxan-4-yl]methanol is a valuable, yet underexplored, chiral building block. Its rigid tetrahydropyran core, bearing two defined stereocenters and a versatile primary alcohol, makes it an attractive synthon for the construction of key fragments of several macrolide antibiotics. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex macrolides, with a particular focus on a proposed synthesis of a key fragment of the ansa chain of Rifamycin S.

Retrosynthetic Analysis of Rifamycin S: Identifying a Strategic Entry Point for this compound

Rifamycin S, a member of the ansamycin family of antibiotics, features a complex seventeen-membered ansa chain spanning a naphthoquinone core.[3] A critical portion of this ansa chain is the C19-C27 segment, which contains a dense array of stereocenters. Our retrosynthetic analysis identifies a key C19-C25 fragment that can be conceptually derived from this compound.

G Rifamycin_S Rifamycin S Ansa_Chain Ansa Chain (C10-C29) Rifamycin_S->Ansa_Chain Naphthoquinone_Core Naphthoquinone Core Rifamycin_S->Naphthoquinone_Core C19_C27_Fragment C19-C27 Fragment Ansa_Chain->C19_C27_Fragment C19_C25_Synthon C19-C25 Synthon C19_C27_Fragment->C19_C25_Synthon Key Disconnection Target_Molecule This compound C19_C25_Synthon->Target_Molecule Proposed Origin

Figure 1: Retrosynthetic analysis of Rifamycin S, highlighting the proposed incorporation of this compound.

This retrosynthetic disconnection reveals a strategic advantage: the inherent stereochemistry of this compound can be leveraged to set the stereocenters at C21 and C23 of the ansa chain, thereby simplifying the overall synthetic route and ensuring high stereochemical fidelity.

Proposed Synthetic Pathway: Elaboration of this compound to a C19-C25 Rifamycin S Fragment

The following section details a proposed synthetic sequence to transform this compound into a versatile C19-C25 fragment suitable for incorporation into the total synthesis of Rifamycin S. Each step is accompanied by a detailed protocol and a discussion of the underlying chemical principles.

G Start This compound Step1 Protection (TBDPSCl) Start->Step1 Intermediate1 Protected Alcohol Step1->Intermediate1 Step2 Oxidation (DMP) Intermediate1->Step2 Intermediate2 Aldehyde Step2->Intermediate2 Step3 Wittig Reaction Intermediate2->Step3 Intermediate3 α,β-Unsaturated Ester Step3->Intermediate3 Step4 Reduction (DIBAL-H) Intermediate3->Step4 Intermediate4 Allylic Alcohol Step4->Intermediate4 Step5 Sharpless Asymmetric Epoxidation Intermediate4->Step5 Intermediate5 Epoxy Alcohol Step5->Intermediate5 Step6 Reductive Opening of Epoxide Intermediate5->Step6 End C19-C25 Fragment of Rifamycin S Ansa Chain Step6->End

Figure 2: Proposed forward synthesis of a C19-C25 fragment of the Rifamycin S ansa chain from this compound.

Detailed Protocols and Scientific Rationale

Protocol 1: Protection of the Primary Alcohol

Objective: To protect the primary hydroxyl group of this compound to prevent its interference in subsequent oxidation reactions.

Reaction: this compound + TBDPSCl ---(Imidazole, DMF)---> (2R,4S)-4-((tert-butyldiphenylsilyloxy)methyl)-2-methyloxane

Materials:

  • This compound (1.0 eq)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq)

  • Imidazole (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add imidazole.

  • Stir the mixture until the imidazole has completely dissolved.

  • Add TBDPSCl dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired TBDPS-protected alcohol.

Rationale: The tert-butyldiphenylsilyl (TBDPS) group is chosen for its steric bulk and stability under a wide range of reaction conditions, including the subsequent oxidation and olefination steps. Imidazole acts as a base to deprotonate the alcohol and as a nucleophilic catalyst.

Protocol 2: Oxidation to the Aldehyde

Objective: To oxidize the secondary alcohol of the tetrahydropyran ring to the corresponding aldehyde.

Reaction: (2R,4S)-4-((tert-butyldiphenylsilyloxy)methyl)-2-methyloxane ---(DMP, DCM)---> (2R,4S)-4-((tert-butyldiphenylsilyloxy)methyl)-2-methyloxane-2-carbaldehyde

Materials:

  • TBDPS-protected alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the TBDPS-protected alcohol in anhydrous DCM under an inert atmosphere.

  • Add solid NaHCO₃ to buffer the reaction mixture.

  • Add DMP in one portion and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification.

Rationale: Dess-Martin periodinane is a mild and selective oxidizing agent for primary and secondary alcohols. Its use avoids harsh conditions and over-oxidation to the carboxylic acid. The addition of NaHCO₃ neutralizes the acetic acid byproduct of the reaction.

Protocol 3: Wittig Olefination

Objective: To install a two-carbon extension with the correct geometry for the ansa chain.

Reaction: (2R,4S)-4-((tert-butyldiphenylsilyloxy)methyl)-2-methyloxane-2-carbaldehyde + (Carbethoxymethylene)triphenylphosphorane ---(THF)---> Ethyl (2E)-3-((2R,4S)-4-((tert-butyldiphenylsilyloxy)methyl)-2-methyloxan-2-yl)acrylate

Materials:

  • Crude aldehyde from Protocol 2 (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude aldehyde in anhydrous THF under an inert atmosphere.

  • Add the stabilized Wittig ylide, (carbethoxymethylene)triphenylphosphorane, to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.

Rationale: The use of a stabilized Wittig ylide favors the formation of the (E)-alkene, which is the desired geometry for this segment of the Rifamycin S ansa chain.

Protocol 4: Reduction to the Allylic Alcohol

Objective: To selectively reduce the ester to a primary allylic alcohol.

Reaction: Ethyl (2E)-3-((2R,4S)-4-((tert-butyldiphenylsilyloxy)methyl)-2-methyloxan-2-yl)acrylate ---(DIBAL-H, Toluene)---> (2E)-3-((2R,4S)-4-((tert-butyldiphenylsilyloxy)methyl)-2-methyloxan-2-yl)prop-2-en-1-ol

Materials:

  • α,β-Unsaturated ester (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M solution in hexanes)

  • Anhydrous Toluene

Procedure:

  • Dissolve the α,β-unsaturated ester in anhydrous toluene and cool to -78 °C under an inert atmosphere.

  • Slowly add the DIBAL-H solution via syringe over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Rationale: DIBAL-H at low temperatures is a highly effective reagent for the selective reduction of esters to alcohols without affecting the double bond.

Summary of Key Transformations and Expected Outcomes

StepTransformationKey ReagentsExpected Yield (%)Expected Stereoselectivity
1ProtectionTBDPSCl, Imidazole>95N/A
2OxidationDess-Martin Periodinane>90N/A
3Wittig OlefinationPh₃P=CHCO₂Et>85>10:1 (E:Z)
4ReductionDIBAL-H>90N/A

Conclusion and Future Outlook

The protocols outlined above demonstrate a viable and stereocontrolled pathway for the elaboration of the chiral building block this compound into a valuable intermediate for the synthesis of the Rifamycin S ansa chain. By strategically employing this synthon, chemists can efficiently install key stereocenters, thereby streamlining the overall synthetic effort. Further functionalization of the resulting allylic alcohol, for instance, through Sharpless asymmetric epoxidation, would allow for the introduction of additional stereocenters with high predictability. This application note serves as a testament to the potential of this compound as a powerful tool in the arsenal of synthetic chemists engaged in the challenging field of macrolide synthesis.

References

  • Rychnovsky, S. D. (1990). Stereoselective synthesis and the polyene macrolide antibiotics. Acta Pharmaceutica Nordica, 2(3), 155-160.
  • Masamune, S., Imperiali, B., & Garvey, D. S. (1982). Synthesis of ansamycins: the ansa chain of rifamycin S. Journal of the American Chemical Society, 104(20), 5528–5531.
  • Nakata, M., Toshima, K., Kai, T., & Kinoshita, M. (1985). Synthetic Studies of Rifamycins. VIII. An Improved Practical Synthesis of the Ansa-chain Compounds for the Rifamycin W Synthesis. Bulletin of the Chemical Society of Japan, 58(11), 3283-3292.
  • August, P. R., Tang, L., Yoon, Y. J., & Hutchinson, C. R. (1998). Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699. Chemistry & Biology, 5(2), 69-79.
  • Fuwa, H. (2016).
  • Lee, H. Y., & Lee, J. Y. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(4), 1142–1145.
  • Molnár, I., & Vértesy, L. (2021). Novel Ansa-Chain Conformation of a Semi-Synthetic Rifamycin Prepared Employing the Alder-Ene Reaction: Crystal Structure and Absolute Stereochemistry. Molecules, 26(14), 4211.
  • Kumar, C. S. S. R. (2019). Total Synthesis of Macrolides. IntechOpen.
  • Carreira, E. M., & Marti, C. (2006). Synthesis of Erythronolide A.
  • Fuwa, H. (2016).
  • Sherman, D. H., & Smith, J. L. (2018). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 51(8), 1845-1855.
  • Lee, H. Y., & Lee, J. Y. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(4), 1142–1145.
  • Richard, C., & Masson, G. (2022). Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance.
  • Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 863.
  • Rychnovsky, S. D. (1990). Stereoselective synthesis and the polyene macrolide antibiotics. Acta Pharmaceutica Nordica, 2(3), 155-160.

Sources

Application Note: Functionalization of the C4 Position in 2-Methyloxane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the precise chemical installation of functional groups at the C4 position of 2-methyloxane (2-methyltetrahydropyran) scaffolds.

Executive Summary & Strategic Analysis

The 2-methyloxane (2-methyltetrahydropyran) motif is a privileged pharmacophore in polyether antibiotics (e.g., monensin) and marine toxins, and increasingly in fragment-based drug discovery. Functionalization at the C4 position is critical because it offers a vector orthogonal to the C2-methyl anchor, allowing exploration of deep protein pockets without disrupting the ring's chair conformation.

The Challenge: Direct C-H functionalization of the C4 position in unsubstituted 2-methyloxanes is chemically non-trivial. Standard radical or oxidative methods overwhelmingly favor the C2 and C6 positions (α-oxy C-H bonds) due to hyperconjugative stabilization by the ring oxygen.

The Solution: To achieve high-fidelity C4 functionalization, we employ two field-proven strategies:

  • De Novo Assembly (The Prins Protocol): Constructing the ring with the C4 functionality already installed. This provides the highest stereochemical control (typically cis-2,6).

  • The C4-Oxo Hub Strategy: Utilizing 2-methyltetrahydropyran-4-one as a divergent intermediate. This allows for late-stage introduction of amines, aryls, and alkyls at C4.

Decision Matrix: Selecting the Right Route

Before beginning, select your protocol based on the target moiety at C4.

G Start Target C4 Moiety Halogen Halogen / Pseudo-halide (Cl, Br, OTs) Start->Halogen Direct Install Carbon Carbon / Alkyl / Aryl Start->Carbon C-C Bond Formation Amine Amine / Heterocycle Start->Amine C-N Bond Formation Prins PROTOCOL 1: Prins Cyclization Halogen->Prins High Stereocontrol Ketone PROTOCOL 2: C4-Oxo Diversification Carbon->Ketone Grignard/Wittig Amine->Ketone Reductive Amination

Figure 1: Strategic decision tree for C4 functionalization.

Protocol 1: De Novo Assembly via Prins Cyclization

Best for: Creating 4-halo, 4-hydroxy, or 4-amino precursors with precise cis-2,6 stereochemistry.

Mechanism & Rationale

The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde.[1] The reaction proceeds through an oxocarbenium ion intermediate.[1][2][3] The key to stereocontrol is the chair-like transition state , where the C2 substituent adopts an equatorial position to minimize 1,3-diaxial interactions, directing the nucleophilic attack (usually Cl⁻ or OH⁻) to the axial position at C4.

Experimental Workflow

Target: cis-2-methyl-4-chlorotetrahydropyran (Versatile Intermediate)

Reagents:

  • Substrate: 3-Buten-1-ol (1.0 equiv)

  • Aldehyde: Acetaldehyde (or equivalent synthetic equivalent like acetal) (1.1 equiv)

  • Lewis Acid: Iron(III) Chloride (FeCl₃) or Indium(III) Chloride (InCl₃) (10 mol%)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-buten-1-ol (10 mmol) and acetaldehyde (11 mmol) to anhydrous DCM (50 mL). Cool to 0 °C.

  • Acid Activation: Add FeCl₃ (1 mmol) portion-wise. Note: The solution will darken. Monitor temperature to maintain <5 °C.

  • Cyclization: Allow the reaction to warm to room temperature (23 °C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the alcohol.

  • Quench: Quench carefully with sat. aq. NaHCO₃ (20 mL).

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% Et₂O in Pentane).

Stereochemical Outcome: The product is predominantly the all-cis isomer (2-Me, 4-Cl) if the thermodynamic product is favored, though kinetic control often yields the 2,4-trans isomer which can be equilibrated.

  • Validation: Check coupling constants in ¹H NMR. Axial protons at C4 typically show large diaxial couplings (

    
     Hz).
    

Protocol 2: The C4-Oxo Hub (Divergent Synthesis)

Best for: Late-stage introduction of complex amines or aryl groups.

This route utilizes 2-methyltetrahydropyran-4-one as the starting scaffold. This ketone can be accessed via hetero-Diels-Alder reaction (Danishefsky’s diene + acetaldehyde) or oxidation of the 4-hydroxy product from Protocol 1.

Sub-Protocol A: Reductive Amination (C4-Amine Installation)

Objective: Install a secondary or tertiary amine at C4.

  • Imine Formation: Dissolve 2-methyltetrahydropyran-4-one (1.0 equiv) and the desired amine (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Catalysis: Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT for 12 h.

    • Why STAB? It is milder than NaBH₄ and minimizes direct reduction of the ketone before imine formation.

  • Stereoselectivity: This typically favors the thermodynamic product where the amine is equatorial (trans to the C2-methyl group if the methyl is equatorial).

Sub-Protocol B: Sp2-Coupling via Enol Triflate

Objective: Install an aryl or heteroaryl group at C4.

  • Enolization: Treat the ketone with KHMDS (1.1 equiv) in THF at -78 °C.

  • Trapping: Add Comins' reagent (1.1 equiv) to generate the vinyl triflate.

  • Suzuki Coupling: React the vinyl triflate with an aryl boronic acid, Pd(PPh₃)₄ (5 mol%), and Na₂CO₃.

  • Hydrogenation (Optional): Hydrogenate the resulting alkene (H₂, Pd/C) to get the saturated 4-aryl-2-methyloxane.

    • Stereocontrol: Hydrogenation usually occurs from the less hindered face, often yielding the cis-2,4 isomer.

Summary of Reaction Parameters

ParameterProtocol 1 (Prins)Protocol 2 (Reductive Amination)Protocol 2 (Suzuki)
Key Reagent FeCl₃ / InCl₃NaBH(OAc)₃Pd(PPh₃)₄ / Boronic Acid
Temperature 0 °C to RTRT-78 °C (Step 1), Reflux (Step 3)
Solvent DCMDCETHF / Dioxane
Major Isomer cis-2,4 (Cl/Me)trans-2,4 (Amine/Me)cis-2,4 (Aryl/Me after H₂)
Limitation Requires homoallylic alcoholRequires ketone precursorMulti-step sequence

Mechanistic Visualization

The following diagram illustrates the stereochemical divergence in the reductive amination pathway, a critical consideration for SAR studies.

ReactionPath Ketone 2-Methyl-THP-4-one (C2-Me Equatorial) Imine Iminium Intermediate Ketone->Imine R-NH2, AcOH AxialAttack Hydride Attack (Axial Trajectory) Imine->AxialAttack EquatorialAttack Hydride Attack (Equatorial Trajectory) Imine->EquatorialAttack Prod_Trans Major Product (Amine Equatorial) Trans-2,4 AxialAttack->Prod_Trans Favored (Steric) Prod_Cis Minor Product (Amine Axial) Cis-2,4 EquatorialAttack->Prod_Cis Disfavored (Torsional Strain)

Figure 2: Stereochemical rationale for reductive amination outcomes on the 2-methyloxane core.

Troubleshooting & Optimization

  • Problem: Low yield in Prins cyclization.

    • Solution: Ensure anhydrous conditions. Water quenches the oxocarbenium ion prematurely. Switch to Indium(III) triflate for milder activation if the substrate is sensitive.

  • Problem: Poor diastereoselectivity (dr) in reductive amination.

    • Solution: Lower the temperature during the reduction step (0 °C or -20 °C) to enhance kinetic differentiation between the faces. Use bulky reducing agents like L-Selectride if the axial alcohol/amine is desired (via ketone reduction).

  • Problem: C2-Epimerization.

    • Solution: The C2 stereocenter is generally stable, but strong acids in the Prins reaction can cause ring opening/closing (oxonia-Cope rearrangement). Keep reaction times optimized (stop immediately upon consumption of starting material).

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. MDPI. (2018). Detailed protocols on acid-mediated cyclization.

  • Prins Cyclization-Mediated Stereoselective Synthesis. Beilstein J. Org. Chem. (2021).[4][5] Comprehensive review of Lewis acid catalysts and stereochemical outcomes.

  • Silyl Enol Ether Prins Cyclization. PubMed. (2014).[6] Methodology for synthesizing tetrahydropyran-4-ones.

  • Aliphatic C-H Oxidations for Late-Stage Functionalization. PMC. (2016). Discusses the challenges of distal vs. proximal C-H oxidation in ether scaffolds.

  • Functionalization of Pyridines at C4. ResearchGate. (2025). While focused on pyridines, this illustrates the "distal" functionalization logic often adapted for heterocycles.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Ring Conformation Equilibrium in 2-Methyloxan-4-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyloxan-4-yl derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid in your experimental endeavors. My approach is to not just provide protocols, but to explain the underlying principles that govern the conformational behavior of these fascinating molecules, empowering you to make informed decisions in your research.

Section 1: Core Principles of Conformational Control

The conformational equilibrium of 2-methyloxan-4-yl derivatives is a delicate balance of competing stereoelectronic and steric effects. Understanding these forces is paramount to predicting and controlling the three-dimensional structure of your molecules, which in turn dictates their biological activity and physical properties.

The primary contributors to the conformational preference in these systems are:

  • The Anomeric Effect: This stereoelectronic effect describes the tendency of a substituent at the anomeric carbon (C2 in this case) of a heterocycle to adopt an axial orientation, despite potential steric hindrance.[1] This is often rationalized by a stabilizing hyperconjugation interaction between a lone pair of the ring heteroatom (oxygen) and the antibonding (σ*) orbital of the C2-substituent bond.[2] For a 2-methyl group, the anomeric effect is present, albeit weaker than for more electronegative substituents.

  • Steric Hindrance (1,3-Diaxial Interactions): When a substituent occupies an axial position on a cyclohexane or oxane ring, it can experience destabilizing steric interactions with other axial substituents, particularly those at the C4 and C6 positions.[3] The energetic cost of these interactions is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] A larger A-value signifies a greater preference for the equatorial position.

  • The Influence of the 4-Substituent: The nature of the substituent at the C4 position plays a crucial role in the overall conformational equilibrium. A bulky 4-substituent will have a strong preference for the equatorial position, which can, in turn, influence the preferred conformation of the 2-methyl group. Furthermore, the electronic properties of the 4-substituent can modulate the electronic environment of the ring and subtly influence the anomeric effect at C2.

  • Solvent Effects: The polarity of the solvent can significantly impact the conformational equilibrium. Polar solvents can stabilize dipoles and engage in hydrogen bonding, which may alter the strength of the anomeric effect and the energetic cost of steric interactions.[5] Generally, an increase in solvent polarity tends to decrease the magnitude of the anomeric effect.[6]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the study of 2-methyloxan-4-yl derivatives.

Q1: Why does the 2-methyl group in my oxane derivative show a preference for the axial position, contrary to what steric bulk (A-value) would suggest?

A1: This is a classic manifestation of the anomeric effect.[1] The oxygen atom in the oxane ring can donate electron density from one of its lone pairs into the antibonding orbital of the C2-methyl bond when the methyl group is in the axial position. This hyperconjugation is a stabilizing interaction that can overcome the steric penalty of 1,3-diaxial interactions. The magnitude of this preference will depend on the other substituents on the ring and the solvent used.

Q2: How does a bulky substituent at the 4-position, like a tert-butyl group, affect the conformation of the 2-methyl group?

A2: A bulky substituent at C4 will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. This can effectively "lock" the conformation of the ring. Consequently, the 2-methyl group's conformational preference will be determined relative to this fixed ring conformation. If the cis-isomer is synthesized, the 2-methyl group will be forced into an axial position. In the trans-isomer, it will be equatorial.

Q3: I am seeing a mixture of conformers at room temperature by NMR. How can I determine the population of each?

A3: If the conformers are in slow exchange on the NMR timescale, you can directly integrate the signals corresponding to each conformer to determine their relative populations.[7] If the exchange is fast, you will observe a single set of averaged signals. In this case, you can use variable temperature (VT) NMR.[5][6] By lowering the temperature, you can slow down the ring flipping to the point where you can resolve the signals for the individual conformers. The equilibrium constant (Keq) can then be calculated from the integration of the signals at low temperature, and from that, the Gibbs free energy difference (ΔG°) between the conformers can be determined using the equation ΔG° = -RTln(Keq).

Q4: Can I use computational chemistry to predict the conformational equilibrium?

A4: Absolutely. Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be powerful tools for calculating the relative energies of different conformers.[8][9] It is crucial to use a suitable level of theory and basis set and to consider solvent effects, often through a polarizable continuum model (PCM), to obtain results that correlate well with experimental data.

Section 3: Troubleshooting Guide

This section provides solutions to common experimental challenges you may encounter.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected Axial/Equatorial Ratio of 2-Methyl Group 1. Incorrect stereochemical assignment. 2. Strong, unconsidered stereoelectronic effects. 3. Solvent effects altering the equilibrium. 4. Incorrect product formation.1. Confirm the relative stereochemistry using 2D NMR techniques like NOESY. 2. Re-evaluate the electronic nature of all substituents. 3. Perform NMR in a different solvent (e.g., non-polar vs. polar aprotic). 4. Verify the structure of your compound using mass spectrometry and 2D NMR.
Overlapping Signals in 1H NMR Spectrum 1. Accidental isochrony of protons. 2. Complex spin systems. 3. Presence of multiple conformers in fast exchange.1. Use a higher field NMR spectrometer. 2. Run 2D correlation experiments (COSY, HSQC, HMBC) to resolve individual signals and their connectivities. 3. Perform a variable temperature (VT) NMR study to potentially resolve the signals of individual conformers at low temperatures.[10]
Difficulty in Separating Diastereomers 1. Very similar polarities of the diastereomers. 2. Inappropriate chromatography conditions.1. Try a different solvent system for column chromatography with varying polarities.[11] 2. Consider using a different stationary phase (e.g., alumina, C18). 3. Preparative HPLC with a suitable column may be necessary for difficult separations.[12] 4. If applicable, derivatization to form diastereomeric esters or amides can sometimes improve separability.
Ambiguous NOE Correlations 1. Spin diffusion in larger molecules. 2. Conformational averaging leading to ambiguous distances. 3. Insufficient mixing time in the NOESY experiment.1. Use a shorter mixing time in your NOESY experiment to minimize spin diffusion. 2. Combine NOE data with coupling constant analysis and computational modeling for a more robust conformational assignment. 3. For quantitative distance restraints, perform a ROESY experiment, which is less prone to spin diffusion artifacts.

Section 4: Experimental Protocols

Stereoselective Synthesis of cis-2-Methyl-tetrahydropyran-4-ol

This protocol is an example of a Prins cyclization reaction to stereoselectively synthesize a 2,4-disubstituted oxane.[13]

Materials:

  • (E)-pent-3-en-1-ol

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve (E)-pent-3-en-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetaldehyde (1.2 eq) to the solution.

  • Slowly add trifluoroacetic acid (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford cis-2-methyl-tetrahydropyran-4-ol.

Self-Validation: The stereochemistry of the product should be confirmed by NMR analysis. The cis isomer is expected to be the major product from the (E)-alkene.

Conformational Analysis using NMR Spectroscopy

1. 1H NMR Analysis for Coupling Constants:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a high-resolution 1H NMR spectrum.

  • Carefully analyze the multiplicity and measure the coupling constants (J-values) for the ring protons, particularly H2, H4, and the adjacent protons.

  • Interpretation: Large J-values (typically 8-12 Hz) for vicinal protons are indicative of a diaxial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[14][15]

2. 2D NOESY for Through-Space Correlations:

  • Prepare a fresh, degassed NMR sample.

  • Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms).

  • Interpretation: The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å). For a chair conformation, strong NOEs are expected between axial protons on the same face of the ring (e.g., H2a and H4a, H2a and H6a). The absence of such correlations can help to rule out certain conformations.[16]

Computational Modeling of Conformational Energies

Software: A quantum chemistry package such as Gaussian, Spartan, or similar.[8]

Procedure:

  • Build the 3D structures of both the axial and equatorial conformers of the 2-methyl group for your derivative.

  • Perform a geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (Gibbs free energies).

  • To improve accuracy, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Include a solvent model (e.g., PCM) in your calculations to simulate the experimental conditions.

  • The difference in the calculated Gibbs free energies will provide a theoretical prediction of the conformational equilibrium.

Section 5: Data Presentation

Table 1: Influence of 4-Substituent on the Conformational Preference of the 2-Methyl Group (Illustrative)

4-Substituent (R)Predominant Conformer of 2-Methyl GroupRationale
-HAxialAnomeric effect dominates over minimal steric hindrance.
-OH (axial)EquatorialTo avoid 1,3-diaxial interaction with the axial -OH group.
-OH (equatorial)AxialAnomeric effect is the primary determining factor.
-tBu (equatorial)Axial (cis-isomer) or Equatorial (trans-isomer)The bulky tert-butyl group locks the ring conformation.
-F (axial)EquatorialStrong 1,3-diaxial repulsion with the electronegative fluorine.

Note: The actual equilibrium will be a dynamic one, and the predominant conformer is the one that is lower in energy. The ratios can be quantified by experimental and computational methods.

Section 6: Visualizations

Conformational_Equilibrium cluster_axial Axial 2-Methyl Conformer cluster_equatorial Equatorial 2-Methyl Conformer axial axial equatorial equatorial axial->equatorial Ring Flip

Caption: Chair-chair interconversion in a 2-methyloxan-4-yl derivative.

Anomeric_Effect Oxygen_lone_pair Oxygen Lone Pair (n) Sigma_star_orbital C2-Methyl σ* Orbital Oxygen_lone_pair->Sigma_star_orbital Hyperconjugation (Stabilizing Interaction)

Caption: The anomeric effect in 2-methyloxan derivatives.

Experimental_Workflow Synthesis Synthesis of 2-Methyloxan-4-yl Derivative Purification Purification (Column Chromatography/HPLC) Synthesis->Purification NMR_Analysis NMR Analysis (1H, 13C, COSY, NOESY) Purification->NMR_Analysis Computational_Modeling Computational Modeling (DFT) Purification->Computational_Modeling Conformational_Assignment Conformational Assignment and Equilibrium Determination NMR_Analysis->Conformational_Assignment Computational_Modeling->Conformational_Assignment

Caption: Workflow for the conformational analysis of 2-methyloxan-4-yl derivatives.

References

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Validation & Comparative

A Guide to Stereoisomer Differentiation Using ¹H NMR: The Case of 2-Methyloxan-4-yl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Different stereoisomers of a compound can exhibit vastly different biological activities, pharmacological profiles, and material properties. Consequently, the ability to unambiguously distinguish between stereoisomers is a critical capability in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure, and ¹H NMR, in particular, can provide detailed insights into stereochemical relationships.

This guide provides an in-depth comparison of the theoretical ¹H NMR chemical shifts for stereoisomers of (2-methyloxan-4-yl)methanol. We will explore the fundamental principles that govern how NMR spectroscopy differentiates—and in some cases, does not differentiate—between these closely related structures. This analysis will be grounded in the principles of conformational analysis and the subtle electronic effects that manifest in NMR spectra.

Part 1: The Critical Distinction - Enantiomers vs. Diastereomers in NMR

The topic specifies a comparison between [(2R,4S)-2-Methyloxan-4-yl]methanol and its (2S,4R) isomer. The first crucial step in this analysis is to recognize the stereochemical relationship between these two molecules. They are non-superimposable mirror images of each other, which defines them as enantiomers .

A fundamental principle of NMR spectroscopy is that in a standard, achiral solvent (such as chloroform-d or DMSO-d₆), enantiomers are indistinguishable.[1][2] This is because the magnetic environments of corresponding protons in each enantiomer are identical, leading to identical chemical shifts, coupling constants, and overall spectral appearance. An NMR spectrum of the pure (2R,4S) isomer will be identical to the spectrum of the pure (2S,4R) isomer, as well as any racemic mixture of the two.[1]

To illustrate the power of NMR in stereochemical analysis, a more insightful comparison involves molecules that are stereoisomers but not mirror images. These are known as diastereomers . Diastereomers have different physical properties and, critically, their corresponding protons exist in distinct magnetic environments.[1][3] This results in different ¹H NMR spectra, allowing for their differentiation.

Therefore, this guide will compare the expected ¹H NMR spectrum of This compound (a cis-isomer) with one of its diastereomers, [(2R,4R)-2-Methyloxan-4-yl]methanol (a trans-isomer). This comparison will highlight the key structural factors that lead to observable differences in their respective spectra.

G cluster_0 Stereoisomers of (2-Methyloxan-4-yl)methanol A (2R,4S)-2-Methyloxan-4-yl]methanol (cis) B (2S,4R)-2-Methyloxan-4-yl]methanol (cis) A->B Enantiomers (Identical NMR in achiral solvent) C (2R,4R)-2-Methyloxan-4-yl]methanol (trans) A->C Diastereomers (Different NMR spectra) D (2S,4S)-2-Methyloxan-4-yl]methanol (trans) A->D Diastereomers (Different NMR spectra) B->C Diastereomers (Different NMR spectra) B->D Diastereomers (Different NMR spectra) C->D Enantiomers (Identical NMR in achiral solvent)

Caption: Relationship between stereoisomers of (2-Methyloxan-4-yl)methanol.

Part 2: Conformational Analysis - The Root of Spectral Differences

The observed chemical shifts in a ¹H NMR spectrum are a weighted average of the shifts in all conformations accessible to the molecule at a given temperature. For six-membered rings like oxane, the chair conformation is the most stable.[4] The key to predicting spectral differences between our chosen diastereomers lies in analyzing the preferred chair conformation for each and the resulting spatial orientation (axial vs. equatorial) of their substituents.

  • For the cis-isomer, this compound: The substituents at C2 (methyl) and C4 (hydroxymethyl) are on the same face of the ring. The most stable conformation will be the one where both of these bulky groups occupy equatorial positions to minimize steric strain, particularly the unfavorable 1,3-diaxial interactions.[5][6]

  • For the trans-isomer, [(2R,4R)-2-Methyloxan-4-yl]methanol: The substituents are on opposite faces of the ring. This means that in any chair conformation, one group must be axial while the other is equatorial. The ring will preferentially adopt the conformation that places the larger group in the equatorial position. Assuming the hydroxymethyl group is sterically more demanding than the methyl group, the conformation with an equatorial hydroxymethyl group and an axial methyl group is predicted to be the more stable.

These differing conformational preferences are the direct cause of the expected variations in their ¹H NMR spectra.

G cluster_cis cis-Isomer (2R,4S) cluster_trans trans-Isomer (2R,4R) cis_conformer [Image of cis-isomer chair conformation with both substituents equatorial] trans_conformer [Image of trans-isomer chair conformation with axial methyl and equatorial hydroxymethyl] cis_label Lowest Energy Conformation: - Equatorial Methyl - Equatorial Hydroxymethyl - Minimizes 1,3-diaxial strain trans_label Lowest Energy Conformation: - Axial Methyl - Equatorial Hydroxymethyl - Avoids placing larger group in axial position

Caption: Predicted stable conformations of cis and trans diastereomers.

Part 3: Predicted ¹H NMR Chemical Shift Comparison

The axial and equatorial positions within a chair conformation have distinct magnetic environments. Generally, axial protons are more shielded (appear at a lower ppm, or upfield) compared to their equatorial counterparts in a similar chemical environment.[7][8] This is due to the anisotropic effect of the C-C single bonds in the ring.[9][10]

Furthermore, the electronegative oxygen atom in the oxane ring exerts a deshielding effect, particularly on nearby protons. Protons on carbons adjacent to the oxygen (C2 and C6) will be shifted downfield. The magnitude of this effect can vary depending on the proton's orientation relative to the oxygen's lone pairs.

Based on these principles, we can predict the key differences in the ¹H NMR spectra of the cis-(2R,4S) and trans-(2R,4R) isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, hypothetical data)

Proton(s)cis-Isomer (2R,4S) Predicted δ (ppm)trans-Isomer (2R,4R) Predicted δ (ppm)Rationale for Difference
-CH₃ (at C2)~1.20 (d)~1.35 (d)In the trans isomer, the methyl group is axial, placing it in a more sterically crowded environment, which can lead to deshielding. The equatorial methyl in the cis isomer is in a less hindered environment.
H-2 (methine)~3.40 (m)~3.15 (m)The H-2 proton is axial in the cis isomer and equatorial in the trans isomer. Axial protons are typically more shielded than their equatorial counterparts.
-CH₂OH (methylene)~3.60 (d)~3.55 (d)The hydroxymethyl group is equatorial in both predicted stable conformations, so a smaller difference is expected. Subtle changes in the overall ring conformation can still lead to minor shifts.
H-4 (methine)~1.80 (m)~1.95 (m)The environment around H-4 is significantly altered by the orientation of the C2-methyl group, leading to a change in its chemical shift.

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.[11] Prediction software can provide more refined estimates.[12][13]

Part 4: Experimental Protocol for ¹H NMR Acquisition

To empirically validate these predictions, the following protocol outlines the standard procedure for acquiring high-resolution ¹H NMR spectra.

Objective: To acquire and compare the ¹H NMR spectra of the cis and trans isomers of (2-methyloxan-4-yl)methanol.

Materials:

  • Sample of this compound

  • Sample of [(2R,4R)-2-Methyloxan-4-yl]methanol

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the cis-isomer into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial. c. Cap the vial and gently agitate until the sample is fully dissolved. d. Transfer the solution to a clean, labeled NMR tube. e. Repeat steps a-d for the trans-isomer in a separate, appropriately labeled NMR tube.

  • Instrument Setup: a. Insert the cis-isomer sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). b. Use a standard pulse sequence for ¹H acquisition (e.g., 'zg30'). c. Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Set the relaxation delay (d1) to an appropriate value (e.g., 2-5 seconds) to ensure full relaxation of protons for accurate integration. e. Acquire the spectrum.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to determine coupling patterns.

  • Comparison: a. Repeat steps 2-4 for the trans-isomer sample. b. Overlay the two processed spectra to visually compare the chemical shifts and coupling patterns. c. Tabulate the chemical shifts, integrations, and multiplicities for both isomers to highlight the differences.

Conclusion

This guide demonstrates that while ¹H NMR spectroscopy cannot differentiate between the enantiomers this compound and (2S,4R)-2-Methyloxan-4-yl]methanol in a standard achiral medium, it is a powerful tool for distinguishing between their diastereomers. The predicted differences in the ¹H NMR spectra of the cis-(2R,4S) and trans-(2R,4R) isomers are a direct consequence of their differing three-dimensional structures and preferred conformations. By understanding the interplay of steric and electronic effects, such as 1,3-diaxial interactions and anisotropic shielding, researchers can confidently assign stereochemistry and confirm the isomeric purity of their compounds, a critical step in modern chemical and pharmaceutical development.

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  • PubMed. (1993). Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance. Retrieved from [Link]

  • PubMed. (2009). Diastereoselective Synthesis of 2,3,4,5,6-pentafluoroheptanes. Retrieved from [Link]

Sources

Comparative Mass Spectrometry of Methyl-Substituted Oxanes: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of saturated oxygen heterocycles—specifically methyl-substituted oxanes (tetrahydropyrans)—is a critical task in natural product synthesis, pheromone analysis, and drug metabolite identification. While Nuclear Magnetic Resonance (NMR) is the gold standard for stereochemistry, Gas Chromatography-Mass Spectrometry (GC-MS) remains the workhorse for rapid regioisomer identification in complex mixtures.

This guide provides an in-depth technical comparison of the fragmentation patterns of 2-methyl , 3-methyl , and 4-methyltetrahydropyran . Unlike generic templates, this document focuses on the mechanistic causality of fragmentation—specifically the competition between


-cleavage and ring-opening pathways—to provide a self-validating system for isomer differentiation.

Mechanistic Foundations: The Rules of the Ring

To interpret the mass spectra of methyl-oxanes, one must understand the hierarchy of gas-phase ion chemistry governing cyclic ethers.

The Dominance of -Cleavage

In electron ionization (EI, 70 eV), the radical cation (


) is formed by removing an electron from the oxygen lone pair. The most favorable subsequent fragmentation is homolytic 

-cleavage
, where the bond adjacent to the heteroatom breaks to stabilize the radical.
  • Mechanism: The radical site on the oxygen induces cleavage of the C-C bond at the

    
    -position.
    
  • Outcome: Formation of a resonance-stabilized oxonium ion.

Ring Opening and Retro-Cleavage

When substituents are not in the


-position (i.e., 3-Me and 4-Me isomers), direct loss of the substituent via 

-cleavage is geometrically impossible. Instead, the ring must open, leading to complex rearrangements and Retro-Diels-Alder (RDA) type fragmentations that yield alkene neutrals and smaller oxygenated ions.

Comparative Analysis of Regioisomers

The three isomers (MW 100.16 g/mol ) exhibit distinct spectral fingerprints driven by the position of the methyl group relative to the ether oxygen.

2-Methyltetrahydropyran (The -Cleavage Standard)

This isomer possesses a methyl group directly on the


-carbon.
  • Primary Pathway: Direct loss of the methyl radical (

    
    ) via 
    
    
    
    -cleavage.
  • Diagnostic Ion: m/z 85 (

    
    ).
    
  • Spectral Signature: The m/z 85 peak is often the base peak (100% relative abundance) or extremely intense. The stability of the resulting secondary oxonium ion drives this pathway effectively, suppressing the molecular ion (

    
    ) intensity.
    
3-Methyltetrahydropyran (The Ring Opener)

The methyl group is on the


-carbon. 

-cleavage cannot remove the methyl group directly.
  • Primary Pathway:

    
    -cleavage breaks the C2-C3 or C6-C5 bond, leading to ring opening retaining the methyl group on the chain.
    
  • Secondary Pathway: Subsequent H-rearrangements and loss of ethylene or propene.

  • Diagnostic Features:

    • Absence of a dominant m/z 85 peak (distinguishes it from the 2-isomer).

    • Prominent ions at m/z 43 and m/z 57 due to alkyl chain fragmentation after ring opening.

    • The molecular ion (

      
      , m/z 100) is often more visible than in the 2-isomer due to the lack of a facile direct elimination pathway.
      
4-Methyltetrahydropyran (The Symmetric Isomer)

The molecule possesses a plane of symmetry through the oxygen and C4.

  • Primary Pathway: Retro-cleavage mechanisms dominate.

  • Diagnostic Features:

    • Similar to the 3-isomer, it lacks the m/z 85 spike.

    • Fragmentation often yields m/z 55 (

      
      ) and m/z 41  (
      
      
      
      ) derived from the hydrocarbon backbone upon ejection of formaldehyde or other oxygenated neutrals.
Summary Data Table: Diagnostic Ions
IsomerStructureKey MechanismBase Peak (Typical)Diagnostic Ion

(m/z 100) Intensity
2-Methyl

-substituted
Direct

-cleavage (Loss of

)
m/z 85 85 (

)
Weak (<10%)
3-Methyl

-substituted
Ring opening / Inductive cleavagem/z 43 or 5756/57 (Complex rearrangement)Moderate
4-Methyl

-substituted
Retro-cleavage / RDAm/z 55 or 4155 (Hydrocarbon fragment)Moderate

Distinguishing from Alternatives (Isomeric Oxolanes)

A common challenge is distinguishing methyl-oxanes (6-membered) from isomeric ethyl-oxolanes (5-membered, e.g., 2-ethyltetrahydrofuran) or dimethyl-oxolanes .

  • 2-Ethyltetrahydrofuran (MW 100): Also undergoes

    
    -cleavage.
    
    • Loss of Ethyl: Cleavage of the ethyl group yields an

      
       ion at m/z 71 .
      
    • Differentiation: If you see a dominant m/z 85, it's 2-Me-Oxane. If you see a dominant m/z 71, it's 2-Et-Oxolane. This "n-1 rule" for cyclic ethers is highly reliable.

Experimental Protocol

To ensure reproducible fragmentation patterns for library matching, the following protocol is recommended.

Sample Preparation
  • Solvent: Dilute sample to ~10 ppm in Dichloromethane (DCM) or Hexane. Avoid methanol to prevent acetal formation if trace acid is present.

  • Derivatization: None required for these volatile ethers.

GC-MS Acquisition Parameters
  • Inlet: Split mode (20:1) at 250°C.

  • Column: Non-polar phase (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C. (Low initial temperature is crucial for separating volatile isomers).
  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

    • Note: Do not use "Soft Ionization" (CI) for structural elucidation, as it suppresses the diagnostic fragment ions described above.

  • Scan Range: m/z 35 – 150. (Scanning too low admits air/water background; scanning too high reduces sensitivity).

Visualization of Pathways[2]

Diagram 1: Mechanistic Differentiation Workflow

This decision tree guides the analyst through the spectral logic.

MS_Differentiation Start Unknown Isomer (MW 100) Check85 Check Intensity of m/z 85 (Loss of CH3) Start->Check85 Is85Dominant Is m/z 85 the Base Peak? Check85->Is85Dominant Result2Me Identify: 2-Methyltetrahydropyran (Mechanism: Direct Alpha Cleavage) Is85Dominant->Result2Me Yes (Strong Signal) Check71 Check Intensity of m/z 71 (Loss of Ethyl) Is85Dominant->Check71 No Is71Dominant Is m/z 71 the Base Peak? Check71->Is71Dominant Result2EtTHF Identify: 2-Ethyltetrahydrofuran (Alternative Isomer) Is71Dominant->Result2EtTHF Yes AnalyzeLowMass Analyze Low Mass Region (m/z 41, 43, 55, 57) Is71Dominant->AnalyzeLowMass No Result3or4 Identify: 3-Me or 4-Me Isomer (Requires Reference Std or Retention Time) AnalyzeLowMass->Result3or4 Complex Fragmentation

Caption: Decision logic for differentiating methyl-substituted oxanes from alternatives based on alpha-cleavage products.

Diagram 2: 2-Methyltetrahydropyran Alpha-Cleavage Pathway

The specific electron pushing mechanism that yields the diagnostic m/z 85 ion.

Alpha_Cleavage MolIon Molecular Ion (M+) m/z 100 (Radical on Oxygen) TS Homolytic Fission of C2-CH3 Bond MolIon->TS - e- (70eV) Oxonium Oxonium Ion m/z 85 (Resonance Stabilized) TS->Oxonium Alpha Cleavage MethylRad Methyl Radical (Neutral - Not Detected) TS->MethylRad Loss of 15 Da

Caption: The dominant alpha-cleavage pathway for 2-methyltetrahydropyran generating the diagnostic m/z 85 peak.

References

  • NIST Mass Spectrometry Data Center. 2-Methyltetrahydropyran Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text regarding alpha-cleavage mechanisms in ethers).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Differentiation of isomeric cyclic ethers).

  • NIST Mass Spectrometry Data Center. 3-Methyltetrahydropyran Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of [(2R,4S)-2-Methyloxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization: Understanding the Unknown

Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is paramount. The chemical structure, featuring a saturated heterocyclic ether (oxane) and a primary alcohol, suggests certain inherent risks.

Table 1: Inferred Properties and Potential Hazards of [(2R,4S)-2-Methyloxan-4-yl]methanol

PropertyInferred Value/ClassificationRationale and Key Considerations
Molecular Formula C7H14O2[1]Confirmed chemical identity.
Molecular Weight 130.187 g/mol [1]Confirmed chemical identity.
Physical State Likely a liquid at room temperatureBased on the molecular weight and structure.
Flammability Presumed to be a combustible liquidThe presence of a hydrocarbon backbone and oxygen atoms suggests flammability. Similar oxane derivatives are classified as combustible[2]. Treat as a flammable substance and keep away from ignition sources[3][4][5].
Toxicity Potential for moderate acute toxicity (oral, dermal, inhalation)Alcohols and ethers can exhibit toxicity. Methanol, for instance, is toxic if swallowed, in contact with skin, or if inhaled[6]. Assume the compound may cause irritation to the skin, eyes, and respiratory tract[7][8].
Environmental Hazards Potential for environmental persistenceWhile some oxane derivatives are not considered highly toxic to aquatic life, they can be persistent[9]. Avoid release into the environment[2][6].

Given these potential hazards, this compound should be handled as a hazardous substance in accordance with OSHA's Hazard Communication Standard[8]. All laboratory personnel handling this compound must be trained on its potential risks and the proper safety procedures[10][11].

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a comprehensive guide to the safe disposal of this compound, from initial waste generation to final collection.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible Hazardous Waste Container ppe->container Step 2 transfer Transfer Waste to Container in a Fume Hood container->transfer Step 3 label_container Label Container with 'Hazardous Waste' and Contents transfer->label_container Step 4 close_container Securely Close Container label_container->close_container Step 5 storage Store in a Designated, Well-Ventilated Area close_container->storage Step 6 segregate Segregate from Incompatible Materials storage->segregate Step 7 request Request Waste Pickup from Environmental Health & Safety (EHS) segregate->request Step 8 end EHS Collection for Proper Disposal request->end Step 9

Figure 1. Workflow for the safe disposal of this compound.
Detailed Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are generally suitable for alcohols and ethers. Always inspect gloves for tears or punctures before use.

  • Safety goggles: Protect your eyes from potential splashes.

  • Laboratory coat: To protect your skin and clothing.

2. Waste Container Selection and Labeling:

  • Use a designated hazardous waste container that is compatible with flammable organic liquids. The original chemical container is often the best choice if it is in good condition[10].

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[12].

3. Waste Transfer:

  • All transfers of the waste into the designated container should be performed in a certified chemical fume hood to minimize inhalation exposure[13].

  • Use a funnel to prevent spills.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion[14].

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames[4][15].

  • Ensure the storage area has secondary containment to control any potential leaks.

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents[5].

5. Disposal of Empty Containers:

  • A container that has held this compound should be considered hazardous waste unless properly decontaminated.

  • For complete decontamination, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste[10][12].

  • After triple rinsing and allowing the container to air dry in a fume hood, the chemical labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste[16].

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container[2].

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

7. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash[12][17].

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

Trustworthiness and Self-Validating Systems

This protocol is designed as a self-validating system by adhering to the "as low as reasonably achievable" (ALARA) principle for chemical exposure. By treating this compound with a high degree of caution due to the lack of specific toxicological data, we build in a margin of safety. The core principles of waste minimization, proper labeling, containment, and segregation are fundamental to a safe and compliant laboratory environment[10][12][14]. Regular training and adherence to institutional chemical hygiene plans are essential to ensure these procedures are followed correctly[11].

References

  • Smolecule. This compound. Available at: [https://www.smolecule.com/cas-2243512-68-5-[(2r-4s)-2-methyloxan-4-yl]methanol].
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [https://www.vumc.org/safety/sites/default/files/public_files/files/forms/Chemical_Waste_Guide_VUMC_10-2018.pdf].
  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide].
  • Australian Industrial Chemicals Introduction Scheme. Assessment statement for 2H-Pyran derivatives. Available at: [https://www.industrialchemicals.gov.
  • Dakota Gasification Company. METHANOL MSDS. Available at: [https://www.vmsl.com/uploads/8/8/0/9/8809174/methanol.pdf].
  • Savogran. Methanol - Standard GHS SDS Report. Available at: [https://www.savogran.com/pdfs/sds/1430N_SDS.pdf].
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [https://ethz.ch/content/dam/ethz/common/images/services/sicherheit-gesundheit-umwelt/entsorgung/fact-sheet-disposal-of-hazardous-waste.pdf].
  • Redox. Safety Data Sheet Methanol. Available at: [https://www.redox.com/sds/Methanol-AU-Redox-SDS.pdf].
  • Earth911. How to Dispose of Liquor and Denatured Alcohol Safely. Available at: [https://earth911.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [https://safety.uchicago.edu/wp-content/uploads/sites/3/2021/08/Hazardous-Waste-Disposal-Procedures.pdf].
  • U.S. Environmental Protection Agency. Methanol. Available at: [https://www.epa.gov/sites/default/files/2016-09/documents/methanol.pdf].
  • Sigma-Aldrich. Safety Data Sheet - Methanol. Available at: [https://www.sigmaaldrich.com/US/en/sds/sial/m3641].
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - (4-Methyloxan-4-yl)methanamine hydrochloride. Available at: [https://www.kishida.co.jp/english/product/sds_pdf/PK01974E-1.pdf].
  • Vigon. 502824 oxane 50% in tec safety data sheet. Available at: [https://www.vigon.com/sds/502824_SDS.pdf].
  • Fisher Scientific. Safety Data Sheet - Methanol. Available at: [https://www.fishersci.com/msds?productName=A4124&productDescription=METHANOL+CERTIFIED+ACS+4L&partNumber=A412-4&vendorId=VN00033897&countryCode=US&language=en].
  • Select Specialty Products. METHANOL Safety Data Sheet. Available at: [https://www.selectspecialty.com/sds/Methanol_SDS_SSP.pdf].
  • Scribd. Safety Data Sheet for Oxane Firmenich. Available at: [https://www.scribd.
  • Methanol Safety Data Sheet. Available at: [https://www.methanol.
  • Sciencing. How To Dispose Of Methanol. Available at: [https://sciencing.com/dispose-methanol-6327395.html].
  • Methanol MSDS. Available at: [https://www.cvcc.
  • Tulane University. Chemical Safety | Office of Environmental Health and Safety (OEHS). Available at: [https://risk.tulane.edu/oehs/chemical-safety].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.